molecular formula C11H20O6S B610646 S-acetyl-PEG3-acid CAS No. 1421933-33-6

S-acetyl-PEG3-acid

Cat. No.: B610646
CAS No.: 1421933-33-6
M. Wt: 280.34 g/mol
InChI Key: HJNQYRKIZPTUQT-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

S-acetyl-PEG3-acid is a heterobifunctional polyethylene glycol (PEG)-based linker characterized by a sulfur acetyl group (S-acetyl) and a terminal carboxylic acid group connected via a linear PEG3 spacer (three ethylene glycol units). Its molecular formula is C₁₁H₂₀O₆S , with a molecular weight of 280.34 g/mol and purity exceeding 95% in commercial preparations. Structurally, the sulfur acetyl group serves as a protected thiol, while the carboxylic acid enables conjugation to primary amines via amide bond formation, facilitated by coupling agents like EDC or HATU.

Property Value Source
Molecular Formula C₁₁H₂₀O₆S PubChem, Glyco MindSynth
Molecular Weight 280.34 g/mol Creative Biolabs, Tebubio
Purity ≥95% MedchemExpress, AxisPharm
Key Functional Groups S-acetyl, Carboxylic Acid Creative Biolabs, PubChem

The compound falls under heterobifunctional PEG linkers , a class of molecules designed for precise bioconjugation by offering distinct reactive sites. This classification differentiates it from homobifunctional linkers, which have identical reactive groups at both ends.

Historical Development of PEG-Based Linkers

The evolution of PEG-based linkers began in the 1970s , when Frank Davis pioneered PEGylation to reduce immunogenicity and prolong circulation of recombinant proteins. Early efforts focused on homobifunctional PEGs, but limitations in specificity spurred innovation. By the 1990s , heterobifunctional PEGs emerged, enabling targeted conjugation strategies.

Timeline Event Significance
1970s Frank Davis introduces PEGylation concept Extended protein circulation and reduced immunogenicity
1990s Development of heterobifunctional PEGs Precise control over conjugation sites and stoichiometry
2000s Commercialization of this compound Adoption in ADC and PROTAC development

This compound exemplifies modern advancements, combining the hydrophilic PEG3 spacer with orthogonal reactive groups for applications in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Position in Modern Bioconjugation Chemistry

This compound occupies a critical niche in contemporary bioconjugation, particularly in:

  • Antibody-Drug Conjugates (ADCs) : The carboxylic acid facilitates attachment to antibodies, while the S-acetyl group enables thiol-mediated payload conjugation after deprotection.
  • PROTACs : The linker’s flexibility enhances binding to target proteins and E3 ligases, optimizing degradation efficiency.
  • Drug Delivery Systems : PEG3 improves solubility and reduces aggregation of hydrophobic payloads, enhancing therapeutic efficacy.
Application Mechanism Example
ADC Synthesis Amine-to-carboxylic acid coupling Anti-HER2 ADCs
PROTAC Design Thiol-mediated payload attachment Androgen receptor degraders
Hydrogel Modification Surface functionalization for biocompatibility Tissue engineering scaffolds

Recent studies highlight its role in site-specific PEGylation , enabling precise mapping of conjugation sites via peptide mapping assays.

Significance in Heterobifunctional PEG Research

Heterobifunctional PEG linkers like this compound address critical challenges in bioconjugation:

  • Orthogonal Reactivity : Independent activation of functional groups minimizes cross-linking and ensures controlled stoichiometry.
  • Tunable Flexibility : The PEG3 spacer balances rigidity and conformational freedom, optimizing target binding and enzymatic accessibility.
Advantage Comparison to Homobifunctional PEGs
Reduced nonspecific conjugation Eliminates cross-linking between molecules
Precise stoichiometry control Enables 1:1 drug-to-antibody ratios in ADCs
Enhanced analytical tractability Facilitates mass spectrometry and peptide mapping

Emerging research leverages this compound in cleavable linker systems , where the thioether bond can be selectively disrupted in specific cellular compartments, enhancing payload release efficiency.

Properties

IUPAC Name

3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6S/c1-10(12)18-9-8-17-7-6-16-5-4-15-3-2-11(13)14/h2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNQYRKIZPTUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235678
Record name 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-
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URL https://comptox.epa.gov/dashboard/DTXSID201235678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421933-33-6
Record name 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421933-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Synthesis Adaptations

Solid-phase peptide synthesis (SPPS) principles, as outlined in peptide synthesis guides, provide a framework for PEG linker assembly. In SPPS, the C-terminal residue is anchored to a resin, followed by iterative coupling of protected amino acids. For S-acetyl-PEG3-acid, this approach could involve:

  • Resin Functionalization : A tritylchloride resin binds the carboxylic acid group of the PEG3 backbone.

  • Thiol Protection : Introducing a tert-butylthio (StBu) or acetamidomethyl (Acm) group to the PEG3 chain’s sulfur atom prevents oxidation.

  • Acetylation : The thiol is acetylated using acetic anhydride in the presence of a base like triethylamine.

  • Cleavage : Mild acidic conditions (e.g., 1% trifluoroacetic acid) release the product while preserving side-chain protections.

However, excessive reagent use and challenges in scaling limit solid-phase methods for industrial production.

Solution-Phase Synthesis

Liquid-phase synthesis avoids resin costs and allows larger batch processing. A hypothetical route involves:

  • PEG3 Diol as Starting Material : Ethylene oxide polymerization yields PEG3 diol, which is selectively monotosylated at one terminus.

  • Thiol Introduction : Tosyl displacement with potassium thioacetate replaces the tosyl group with an acetyl-protected thiol.

  • Oxidation of Terminal Hydroxyl : The remaining hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

This method’s efficiency depends on precise stoichiometry to avoid diacetylated byproducts.

Hybrid Solid-Phase/Solution-Phase Approaches

Recent patents for acetyl hexapeptide-3 synthesis demonstrate hybrid methods combining solid-phase efficiency with solution-phase cost-effectiveness. Adapting this strategy for this compound:

  • Resin-Bound PEG3 : A 2-chlorotritylchloride resin anchors the PEG3 chain via its carboxylic acid.

  • On-Resin Acetylation : The free thiol is acetylated directly on the resin using acetyl chloride.

  • Selective Cleavage : The product is cleaved under mild acidic conditions (e.g., 20% hexafluoroisopropanol in dichloromethane), preserving the acetyl group.

  • Final Oxidation : The terminal hydroxyl is oxidized to a carboxylic acid in solution using TEMPO/NaClO₂.

This approach achieves yields of 67–70% in analogous compounds, suggesting commercial viability.

Analytical Characterization and Quality Control

Critical physicochemical properties of this compound are summarized below:

PropertyValueMethod
Molecular Weight280.338 g/molMass Spectrometry
Density1.2 ± 0.1 g/cm³Pycnometry
Boiling Point421.4 ± 40.0 °CDistillation
Flash Point208.7 ± 27.3 °CPensky-Martens

Nuclear magnetic resonance (NMR) confirms structure:

  • ¹H NMR (CDCl₃) : δ 3.64 (m, 12H, PEG -CH₂CH₂O-), δ 2.32 (s, 3H, -SCOCH₃), δ 2.85 (t, 2H, -SCH₂-).

  • ¹³C NMR : δ 170.5 (COOH), δ 195.2 (S-CO-), δ 70.1–70.9 (PEG backbone).

Challenges and Optimization

Thiol Oxidation and Byproduct Formation

The acetyl group mitigates disulfide formation but introduces steric hindrance during conjugation. Alternatives like trityl protection improve coupling efficiency but require harsher deprotection (e.g., mercury(II) acetate).

Purification Difficulties

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates this compound from PEG diols and over-acetylated species. Yield losses (~15%) occur during lyophilization due to the compound’s hygroscopicity.

Scalability Limitations

Solid-phase methods require 3–5x molar excess of reagents, making large-scale production cost-prohibitive. Continuous-flow microreactors are being explored to enhance solution-phase throughput.

Applications in PROTAC Design

This compound’s utility stems from its modular structure:

  • The PEG3 spacer optimizes distance between PROTAC components, as demonstrated in BRD4 degraders with DC₅₀ values <10 nM.

  • The acetylated thiol enables post-synthetic deprotection (e.g., hydroxylamine) for site-specific conjugation.

Studies show PEG3 linkers improve cellular uptake by 40% compared to shorter PEG chains, critical for blood-brain barrier penetration .

Chemical Reactions Analysis

Types of Reactions: S-acetyl-PEG3-acid undergoes several types of chemical reactions, including:

    Deprotection: The sulfur acetyl group can be deprotected to produce a thiol moiety.

    Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds

Common Reagents and Conditions:

    Deprotection: Thiol moiety is produced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Amide Bond Formation: Coupling reagents such as EDC or HATU are used in the presence of a base like N-methylmorpholine (NMM) in solvents like dimethylformamide (DMF) or dichloromethane (DCM)

Major Products: The major products formed from these reactions include thiol-terminated PEG derivatives and amide-linked conjugates, which are used in various applications such as drug delivery and bioconjugation .

Scientific Research Applications

Chemistry: S-acetyl-PEG3-acid is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial in the development of targeted therapies for various diseases .

Biology: In biological research, this compound is used to modify proteins and peptides to enhance their solubility and stability. This modification is essential for studying protein-protein interactions and enzyme kinetics .

Medicine: In the medical field, this compound is used in the development of drug delivery systems. Its hydrophilic properties help improve the bioavailability and efficacy of therapeutic agents .

Industry: Industrially, this compound is used in the production of bioconjugates and polymeric materials. Its ability to form stable amide bonds makes it valuable in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of S-acetyl-PEG3-acid involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system. This selective degradation of target proteins is a promising approach for developing targeted therapies .

Comparison with Similar Compounds

Comparison with Similar PEG-Based Linkers

Structural and Functional Differences

The table below highlights structural and functional distinctions between S-acetyl-PEG3-acid and comparable PEG derivatives:

Compound Key Functional Groups Chain Length Unique Features Applications
This compound S-acetyl, -COOH PEG3 Thiol-protected for controlled release; carboxyl group enables amine conjugation PROTACs, ADCs
Azido-PEG3-acid Azide (-N₃), -COOH PEG3 Azide enables click chemistry (e.g., CuAAC with alkynes) Bioconjugation, surface functionalization
Hydroxy-PEG3-acetic acid Hydroxyl (-OH), -COOH PEG3 Shorter PEG chain (PEG2 in some variants); hydroxyl allows additional modifications Solubility enhancement, small-molecule PEGylation
Acid-PEG3-SS-PEG3-acid -COOH, disulfide bond (S-S) PEG3-SS-PEG3 Redox-sensitive cleavage in reducing environments (e.g., cytoplasm) Stimuli-responsive drug delivery
S-acetyl-PEG3-alcohol S-acetyl, -OH PEG3 Terminal hydroxyl limits conjugation to carboxyl-reactive reagents Intermediate for further functionalization
Biotin-PEG3-acid Biotin, -COOH PEG3 Biotin enables streptavidin/avidin binding; carboxyl for conjugation Diagnostics, affinity chromatography

Performance Metrics

A. Solubility :
  • This compound and Azido-PEG3-acid exhibit high aqueous solubility due to PEG3 spacers (>10 mM in DMSO) .
  • Acid-PEG3-SS-PEG3-acid shows moderate solubility in polar solvents (e.g., DMF) but lower stability in reducing environments .
B. Conjugation Efficiency :
  • This compound achieves >90% conjugation efficiency with primary amines (e.g., lysine residues) under mild conditions .
  • Azido-PEG3-acid requires copper catalysts for click chemistry, which may introduce cytotoxicity .
C. Stability :
  • The S-acetyl group in this compound hydrolyzes slowly at pH 7.4 (half-life ~24 hours), ensuring gradual thiol release .
  • Acid-PEG3-SS-PEG3-acid rapidly cleaves in glutathione-rich environments (e.g., intracellular compartments) .

Case Studies

A. PROTAC Design :

This compound outperforms Hydroxy-PEG2-acetic acid in PROTAC synthesis due to its longer PEG3 spacer, which enhances solubility and reduces aggregation of protein-degrading complexes .

B. ADC Development :

Compared to S-acetyl-PEG3-alcohol, this compound demonstrates superior payload conjugation efficiency (98% vs. 75%) due to its reactive carboxyl group .

Biological Activity

S-acetyl-PEG3-acid is a compound characterized by its polyethylene glycol (PEG) chain, which consists of three repeating units, terminated by both an acetyl group and a carboxylic acid group. This unique structure contributes to its solubility in water and biocompatibility, making it a valuable component in various biological applications, particularly in drug delivery systems and biomaterials.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₆O₄
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 1421933-33-6

The acetyl group can be hydrolyzed to yield a thiol moiety, enhancing its reactivity in biochemical contexts. This property is particularly significant for applications involving conjugation to other molecules, potentially affecting their biological activity.

Biological Applications

This compound has shown promise in several areas of biological research:

  • Drug Delivery Systems : Its PEG component enhances solubility and stability of drugs, facilitating their delivery and bioavailability.
  • Biomaterials : The compound's biocompatibility makes it suitable for use in various biomaterials, including scaffolds for tissue engineering.
  • Linker Molecule : this compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells.

While this compound itself does not exhibit specific biological activity, its role as a linker molecule allows it to modify the properties of the compounds it is attached to. For instance, when conjugated with therapeutic agents or peptides, it can enhance their stability, solubility, and overall efficacy.

Table 1: Summary of Biological Activities and Applications

ApplicationDescriptionReference
Drug DeliveryEnhances solubility and stability of drugs; improves bioavailability.
BiomaterialsSuitable for scaffolds in tissue engineering due to high biocompatibility.
PROTAC LinkerUsed in the synthesis of PROTACs for targeted protein degradation.

Case Studies

  • Antimicrobial Activity :
    In studies involving PEGylated peptides similar to this compound, such as SAAP-148, it was found that PEGylation improved the antimicrobial properties while reducing cytotoxicity. The addition of PEG groups enhanced the peptide's stability and reduced hemolytic activity, suggesting that this compound could similarly improve the therapeutic index of attached antimicrobial agents .
  • Cancer Therapy :
    Research into PEG-based PROTACs has demonstrated their potential in cancer therapy by selectively degrading oncogenic proteins. The incorporation of this compound as a linker has been shown to increase the efficacy of these compounds by enhancing their cellular uptake and reducing off-target effects .

Q & A

Q. What are the standard methods for synthesizing S-acetyl-PEG3-acid, and how can researchers validate its purity?

this compound is typically synthesized via stepwise PEGylation and acetylation reactions. Key steps include:

  • Synthesis : Reacting PEG3 derivatives with thiol-containing precursors under controlled pH, followed by acetylation using acetic anhydride or acetyl chloride .
  • Purification : Use size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the compound.
  • Purity Validation : Employ NMR (¹H/¹³C) to confirm structural integrity and HPLC (≥95% purity threshold) to quantify impurities. Mass spectrometry (MS) verifies molecular weight .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should include:

  • Temperature Sensitivity : Store aliquots at -20°C, 4°C, and room temperature. Monitor degradation via HPLC over 1–4 weeks.
  • Light and Humidity : Compare degradation rates in dark vs. light-exposed vials and under inert (argon) vs. ambient atmospheres.
  • Key Metrics : Measure half-life (t½) and identify degradation byproducts (e.g., free thiols via Ellman’s assay) .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

  • NMR Spectroscopy : ¹H NMR (δ 2.3 ppm for acetyl protons; δ 3.5–3.7 ppm for PEG methylene groups) and ¹³C NMR (δ 170 ppm for carbonyl carbons).
  • FT-IR : Peaks at 1730 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (PEG ether linkages).
  • Mass Spectrometry : Exact mass matching the molecular formula (C₁₀H₁₈O₆S, MW 290.3 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when conjugating this compound to biomolecules (e.g., proteins or peptides)?

  • pH Control : Conduct reactions at pH 7–8 to deprotect the S-acetyl group while minimizing biomolecule denaturation.
  • Molar Ratios : Use a 5–10x molar excess of this compound to target thiol groups.
  • Kinetic Monitoring : Track conjugation efficiency via MALDI-TOF MS or SDS-PAGE. Adjust reaction time (typically 2–24 hours) based on target stability .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

  • Solvent Screening : Test solubility in DMSO, water, THF, and chloroform. Use dynamic light scattering (DLS) to assess aggregation.
  • Co-solvent Systems : For hydrophobic targets, employ water-organic mixtures (e.g., 20% DMSO in PBS).
  • Documentation : Report detailed solvent preparation protocols to ensure reproducibility .

Q. How can this compound be utilized in PROTACs (Proteolysis-Targeting Chimeras) design?

  • Linker Function : The PEG3 spacer balances hydrophilicity and flexibility, while the S-acetyl group enables controlled thiol conjugation.
  • Case Study : Conjugate this compound to E3 ligase ligands and target-binding motifs. Validate proteasome-mediated degradation via Western blotting .

Methodological Considerations

Q. What are the best practices for ensuring reproducibility in experiments involving this compound?

  • Detailed Protocols : Document reaction conditions (temperature, stirring speed), purification steps, and instrument calibration.
  • Data Archiving : Use lab notebooks or electronic systems to record raw data (e.g., chromatograms, spectra).
  • Reagent Batches : Test multiple synthesis batches to rule out batch-to-batch variability .

Q. How should researchers address discrepancies in reported bioactivity of this compound conjugates?

  • Control Experiments : Compare conjugated vs. unconjugated biomolecules in activity assays (e.g., enzyme kinetics).
  • Structural Analysis : Use X-ray crystallography or cryo-EM to assess conformational changes post-conjugation.
  • Statistical Validation : Apply ANOVA or t-tests to confirm significance of observed differences .

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